3-(Dodecilamino)propionitrilo

Descripción general

Descripción

3-(Dodecylamino)propanenitrile, also known as 3-DAPN, is an organic compound belonging to the alkyl amine class. It is a colorless solid that is used as a surfactant in various industrial and scientific applications. 3-DAPN is an important intermediate for the synthesis of other compounds and is also used as an additive in the manufacture of plastics, adhesives and coatings. It is a versatile compound with many uses, and its properties make it an attractive choice for many applications.

Aplicaciones Científicas De Investigación

Medicina: Administración Dirigida de Fármacos

3-(Dodecilamino)propionitrilo muestra potencial en el campo de la medicina como un componente para sistemas de administración dirigida de fármacos. Su estructura podría utilizarse para crear moléculas anfipáticas que forman micelas o liposomas, que pueden encapsular fármacos y liberarlos en sitios específicos dentro del cuerpo, minimizando los efectos secundarios y mejorando la eficacia terapéutica .

Industria: Tensioactivo y Emulsificante

En aplicaciones industriales, las propiedades tensioactivas de este compuesto lo hacen valioso para crear emulsiones estables. Se puede utilizar en la producción de cosméticos, detergentes y lubricantes, donde ayuda a mezclar de manera efectiva los componentes a base de aceite y agua .

Ciencias Ambientales: Biosurfactante

This compound puede actuar como un biosurfactante, ayudando en procesos de limpieza ambiental como la biorremediación. Su capacidad para reducir la tensión superficial lo hace adecuado para tratar derrames de petróleo y facilitar la degradación de contaminantes por microorganismos .

Ciencia de Materiales: Modificación de Polímeros

Este compuesto se puede incorporar a los polímeros para modificar sus propiedades, como aumentar la flexibilidad o mejorar la estabilidad térmica. Podría ser particularmente útil en la creación de recubrimientos especializados o aditivos para plásticos utilizados en materiales de alto rendimiento .

Química Analítica: Cromatografía

En química analítica, this compound podría utilizarse para modificar la fase estacionaria en técnicas de cromatografía. Esta modificación puede mejorar la separación de mezclas complejas alterando la interacción entre los analitos y la fase estacionaria .

Bioquímica: Investigación de Proteínas

Debido a su naturaleza anfipática, this compound puede utilizarse en bioquímica para la solubilización y purificación de proteínas. Puede ayudar a estabilizar las proteínas de membrana en solución, lo cual es crucial para el análisis estructural y funcional .

Farmacología: Excipiente en Formulaciones

En farmacología, este compuesto podría servir como excipiente, mejorando la solubilidad y la biodisponibilidad de los fármacos. Sus propiedades se pueden aprovechar para mejorar la formulación de productos farmacéuticos, lo que lleva a medicamentos más efectivos y confiables .

Agricultura: Portador de Nanopesticidas

This compound tiene posibles aplicaciones en agricultura como portador de nanopesticidas. Su estructura podría utilizarse para diseñar nanopartículas que liberan pesticidas de forma controlada, reduciendo la cantidad necesaria y minimizando el impacto ambiental .

Safety and Hazards

3-(Dodecylamino)propanenitrile can cause severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and avoiding release to the environment .

Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research .

Mode of Action

As a biochemical, it likely interacts with its targets to induce changes at the molecular level .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Dodecylamino)propionitrile .

Análisis Bioquímico

Biochemical Properties

3-(Dodecylamino)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and hydrophobic interactions due to its dodecylamino group. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

3-(Dodecylamino)propanenitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-(Dodecylamino)propanenitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 3-(Dodecylamino)propanenitrile can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Dodecylamino)propanenitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Dodecylamino)propanenitrile remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Dodecylamino)propanenitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of 3-(Dodecylamino)propanenitrile can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

3-(Dodecylamino)propanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 3-(Dodecylamino)propanenitrile is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function. The transport and distribution of 3-(Dodecylamino)propanenitrile are essential for understanding its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 3-(Dodecylamino)propanenitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of 3-(Dodecylamino)propanenitrile is essential for elucidating its role in cellular processes .

Propiedades

IUPAC Name |

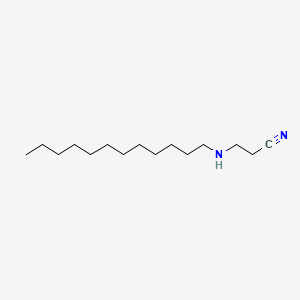

3-(dodecylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRQDOPNZFOLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197227 | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4763-40-0 | |

| Record name | 3-(Dodecylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4763-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004763400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4763-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dodecylamino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX5XM4J7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.